molecular formula C13H13NO3S B1289973 4-(4-Methanesulfonylphenoxy)aniline CAS No. 284462-84-6

4-(4-Methanesulfonylphenoxy)aniline

Cat. No.: B1289973
CAS No.: 284462-84-6
M. Wt: 263.31 g/mol
InChI Key: YLPRHFLWIYEAGT-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylphenoxy)aniline is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol. It is known for its unique properties and is commonly used in scientific experiments. The compound consists of a phenylamine group attached to a methanesulfonylphenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methanesulfonylphenoxy)aniline typically involves the reaction of 4-nitrophenol with methanesulfonyl chloride to form 4-nitrophenyl methanesulfonate. This intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide and potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, substituted anilines, and various phenoxy compounds .

Scientific Research Applications

4-(4-Methanesulfonylphenoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The methanesulfonyl group plays a crucial role in binding to the active site of the enzyme, leading to inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylaniline: Similar structure but lacks the phenoxy group.

    4-Phenoxyaniline: Similar structure but lacks the methanesulfonyl group.

    4-Nitrophenoxyaniline: Contains a nitro group instead of a methanesulfonyl group.

Uniqueness

4-(4-Methanesulfonylphenoxy)aniline is unique due to the presence of both the methanesulfonyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4-(4-methylsulfonylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPRHFLWIYEAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4-Methanesulfonyl-phenoxy)nitrobenzene (28 g, 95 mmol) prepared in Step B was dissolved in methanol (500 mL) and ethyl acetate (500 mL). 10% Pd/C (1.0 g) was added thereto, and the mixture was stirred under hydrogen gas of atmospheric pressure for 3 h. After completion of the reaction, the reaction mixture was filtered through a cellite, washed with methanol, concentrated under reduced pressure, and dried over anhydrous magnesium sulfate to give the title compound (25 g, Yield 100%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
100%

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